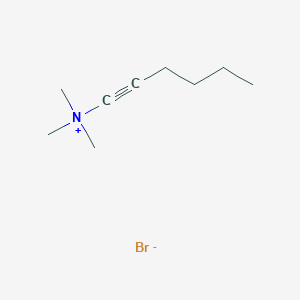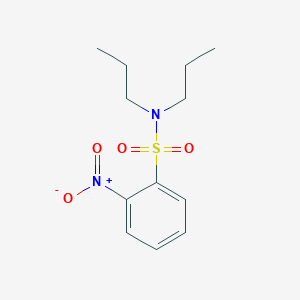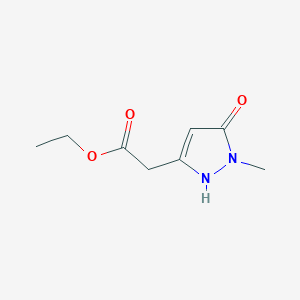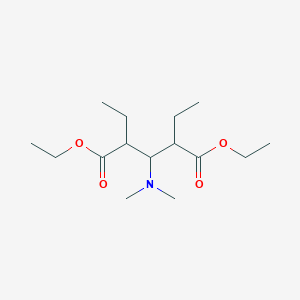![molecular formula C13H21O5P B14382810 Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate CAS No. 89901-53-1](/img/structure/B14382810.png)
Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate is an organophosphorus compound characterized by the presence of a furan ring substituted with a methyl group and a phosphonate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate typically involves the reaction of 5-methylfuran-2-carbaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, followed by a condensation step to form the desired phosphonate ester. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is usually carried out in an inert solvent such as toluene or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like selenium dioxide or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like hydrazine or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonates, phosphine oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive phosphonate derivatives.
Industry: It finds applications in the production of flame retardants, plasticizers, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (1,3-Dithian-2-yl)phosphonate
- Diethyl (2-oxobutyl)phosphonate
- Diethyl (methylthiomethyl)phosphonate
Uniqueness
Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
89901-53-1 |
|---|---|
Fórmula molecular |
C13H21O5P |
Peso molecular |
288.28 g/mol |
Nombre IUPAC |
4-diethoxyphosphoryl-4-(5-methylfuran-2-yl)butan-2-one |
InChI |
InChI=1S/C13H21O5P/c1-5-16-19(15,17-6-2)13(9-10(3)14)12-8-7-11(4)18-12/h7-8,13H,5-6,9H2,1-4H3 |
Clave InChI |
PBVBMMPWBJSJCA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(CC(=O)C)C1=CC=C(O1)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene](/img/structure/B14382770.png)



![1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B14382795.png)

![1,1'-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one]](/img/structure/B14382808.png)


